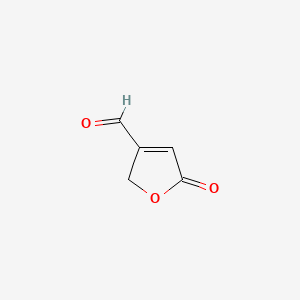
(6-Fluoro-5-methylpyridin-3-YL)methanol
Descripción general
Descripción
(6-Fluoro-5-methylpyridin-3-YL)methanol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochemical Reactions and Proton Transfer Dynamics
Research on compounds similar to (6-Fluoro-5-methylpyridin-3-yl)methanol, such as derivatives of bipyridyl compounds, has demonstrated their involvement in ultrafast intramolecular proton transfer processes. These studies have implications for understanding the photochemical properties of complex organic molecules and designing materials with specific photoresponsive behaviors (Glasbeek, 1999).
Catalysis and Chemical Synthesis
The use of methanol in catalysis and chemical synthesis is another area of significant interest. Methanol serves as a feedstock in the production of various chemicals, demonstrating the versatility of methanol-based compounds in industrial applications. For instance, liquid-phase methanol synthesis explores the catalytic conversion of methanol to other valuable chemicals, highlighting the role of catalysts and reaction mechanisms in optimizing production processes (Cybulski, 1994).
Environmental Science and Energy Production
Methanol's role in environmental science, particularly in energy production from methanol thermochemical conversion, has been extensively reviewed. These applications focus on hydrogen production from methanol, presenting advancements in catalyst development and reactor technologies. Such research underlines the potential of methanol in supporting the hydrogen economy and enhancing sustainable energy solutions (García et al., 2021).
Transformer Insulating Oil Monitoring
Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. The detection of methanol in transformer oil serves as an indicator of cellulose insulation degradation, offering a method for early diagnosis of transformer health and enhancing the reliability of power distribution systems (Jalbert et al., 2019).
Energy Transport Systems
Studies on methanol as part of energy transport systems by synthesis and decomposition reactions provide insights into its use for recovering waste heat and its conversion to usable thermal energy. This research demonstrates the potential of methanol-based processes in energy conservation and environmental protection (Liu et al., 2002).
Propiedades
IUPAC Name |
(6-fluoro-5-methylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPWXCJKACCOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3346982.png)




